N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-N-phenylaniline
Description
N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-N-phenylaniline is an organic compound characterized by its complex structure, which includes a methoxy group, a nitro group, and a phenyl ring
Properties
IUPAC Name |
N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-N-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-26-20-13-12-16(14-19(20)23(24)25)15-21-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJYGZKGXYSJHG-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-N-phenylaniline typically involves the condensation reaction between 4-methoxy-3-nitrobenzaldehyde and N-phenylaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography, to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst; mild to moderate temperatures.
Substitution: Various nucleophiles; solvents like ethanol or methanol; elevated temperatures.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-N-phenylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-N-phenylaniline involves its interaction with specific molecular targets. The compound can intercalate with DNA, disrupting its structure and inhibiting DNA replication. Additionally, it may interact with various enzymes and proteins, affecting their function and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(4-nitrobenzyl)aniline
- 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline
- N-(4-Methoxy-3-nitrophenyl)acetamide
Uniqueness
N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-N-phenylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
